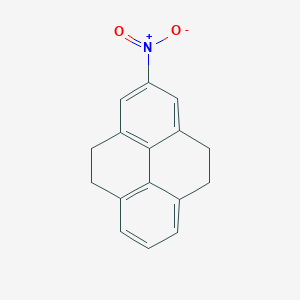

2-Nitro-4,5,9,10-tetrahydropyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

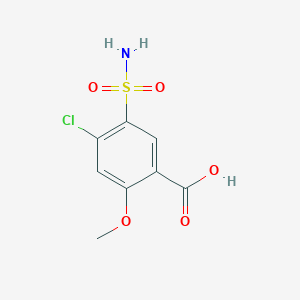

2-Nitro-4,5,9,10-tetrahydropyrene, also known as NTHP, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. NTHP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.

Mécanisme D'action

The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood. However, it is believed that 2-Nitro-4,5,9,10-tetrahydropyrene can undergo photochemical reactions to form reactive intermediates that can interact with biological molecules such as DNA and proteins. This interaction can lead to the formation of DNA adducts and protein modifications, which can result in cellular damage and dysfunction.

Effets Biochimiques Et Physiologiques

2-Nitro-4,5,9,10-tetrahydropyrene has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can induce DNA damage and oxidative stress in cells. In vivo studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can cause liver damage and alter the expression of genes involved in metabolism and inflammation. However, the exact mechanisms and effects of 2-Nitro-4,5,9,10-tetrahydropyrene on biological systems are still under investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its unique chemical properties, which make it a useful tool for studying the interaction between polycyclic aromatic hydrocarbons and biological molecules. Another advantage is its well-established synthesis method, which allows for the production of large quantities of pure 2-Nitro-4,5,9,10-tetrahydropyrene. However, one of the limitations of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its potential toxicity, which requires proper handling and disposal procedures.

Orientations Futures

There are several future directions for the study of 2-Nitro-4,5,9,10-tetrahydropyrene. One direction is to further investigate the mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene and its effects on biological systems. Another direction is to develop new applications for 2-Nitro-4,5,9,10-tetrahydropyrene in fields such as material science and environmental science. Additionally, the development of new synthesis methods for 2-Nitro-4,5,9,10-tetrahydropyrene could lead to the production of novel derivatives with unique properties and applications.

Conclusion

In conclusion, 2-Nitro-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene is well-established, and it has been used in various scientific research fields such as material science, organic chemistry, and environmental science. The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood, but it has been shown to have both biochemical and physiological effects. 2-Nitro-4,5,9,10-tetrahydropyrene has advantages and limitations for lab experiments, and there are several future directions for its study.

Méthodes De Synthèse

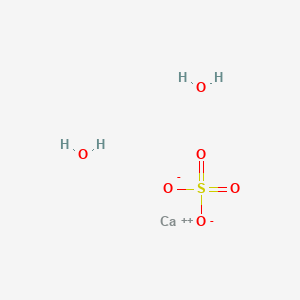

The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene involves the nitration of 2,3,6,7-tetrahydropyrene with nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified by recrystallization to obtain pure 2-Nitro-4,5,9,10-tetrahydropyrene. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene has been well-established and is widely used in scientific research.

Applications De Recherche Scientifique

2-Nitro-4,5,9,10-tetrahydropyrene has been used in various scientific research fields such as material science, organic chemistry, and environmental science. In material science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a precursor for the synthesis of fluorescent dyes and polymers. In organic chemistry, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a building block for the synthesis of complex organic molecules. In environmental science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a model compound for the study of the fate and transport of polycyclic aromatic hydrocarbons in the environment.

Propriétés

Numéro CAS |

10549-22-1 |

|---|---|

Nom du produit |

2-Nitro-4,5,9,10-tetrahydropyrene |

Formule moléculaire |

C16H13NO2 |

Poids moléculaire |

251.28 g/mol |

Nom IUPAC |

2-nitro-4,5,9,10-tetrahydropyrene |

InChI |

InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2 |

Clé InChI |

CMQCIMXGPDHCOA-UHFFFAOYSA-N |

SMILES |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |

SMILES canonique |

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43 |

Autres numéros CAS |

10549-22-1 |

Synonymes |

2-NITRO-4,5,9,10-TETRAHYDROPYRENE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)